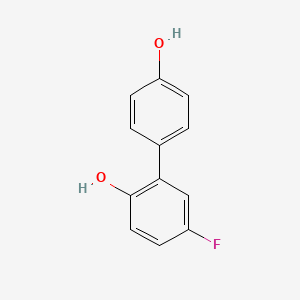
3-(2-Trifluoromethylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Trifluoromethylphenyl)picolinic acid (TFPA) is an organic compound used as a reagent in various scientific research applications. It is a white crystalline solid with a melting point of 95-96°C and a molecular weight of 259.27 g/mol. TFPA is highly soluble in water, dimethyl sulfoxide, and acetonitrile, making it a useful reagent for a variety of laboratory experiments.
Applications De Recherche Scientifique
3-(2-Trifluoromethylphenyl)picolinic acid, 95% is a useful reagent in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of catalysts. It has also been used as a catalyst in the synthesis of organic compounds, such as polymers, and as a reactant in the synthesis of heterocyclic compounds. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% has been used to study the structure and reactivity of organic molecules, as well as to study the mechanism of action of enzymes.
Mécanisme D'action
The mechanism of action of 3-(2-Trifluoromethylphenyl)picolinic acid, 95% is not yet fully understood. However, it is known that 3-(2-Trifluoromethylphenyl)picolinic acid, 95% can act as a catalyst in certain reactions, such as the synthesis of polymers, and as a reactant in the synthesis of heterocyclic compounds. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% has been shown to interact with certain enzymes, such as cytochrome P450 and cytochrome b5, and may play a role in the regulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Trifluoromethylphenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to interact with certain enzymes, such as cytochrome P450 and cytochrome b5, and may play a role in the regulation of their activity. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% has been shown to act as an antioxidant and may have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments include its high solubility in water and other solvents, its low melting point, and its ability to act as a catalyst and reactant in certain reactions. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% is relatively inexpensive and readily available. The main limitation of using 3-(2-Trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments is its potential toxicity, as it is known to interact with certain enzymes and may have adverse effects on human health.
Orientations Futures
The potential future directions for research on 3-(2-Trifluoromethylphenyl)picolinic acid, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research is needed to evaluate the potential therapeutic uses of 3-(2-Trifluoromethylphenyl)picolinic acid, 95%, such as its potential anti-inflammatory and anti-tumor properties. Additionally, further research is needed to evaluate the potential applications of 3-(2-Trifluoromethylphenyl)picolinic acid, 95% in the synthesis of pharmaceuticals and other organic compounds. Finally, further research is needed to evaluate the potential environmental impacts of 3-(2-Trifluoromethylphenyl)picolinic acid, 95%.
Méthodes De Synthèse
3-(2-Trifluoromethylphenyl)picolinic acid, 95% can be synthesized via a variety of methods, including the Williamson ether synthesis and the reaction of 2-trifluoromethylphenol with picolinic acid. The Williamson ether synthesis involves the reaction of 2-trifluoromethylphenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction of 2-trifluoromethylphenol with picolinic acid involves the reaction of the two compounds in the presence of an acid, such as hydrochloric acid.
Propriétés
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-2-1-4-8(10)9-5-3-7-17-11(9)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFFCLXGWVSTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Trifluoromethylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














